5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative featuring a pinacol boronate ester group. Key properties include:
- Molecular Formula: C₁₃H₁₇BN₂O₃
- Molecular Weight: 260.10 g/mol
- CAS No.: 710348-69-9
- Structure: Combines a benzimidazolone core (known for hydrogen-bonding and pharmacological relevance) with a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- Applications: Primarily used as a pharmaceutical intermediate and in materials science for synthesizing complex frameworks via palladium catalysis .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSXEXWXILGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656450 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-69-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-boronic acid,pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of benzimidazole derivatives with boronic acid or boronate esters. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the benzimidazole derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions. For example:
| Reaction Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl/heteroaryl halides | PdCl₂/PPh₃, K₂CO₃ | Dioxane/H₂O, 105°C, 16 h | 72–94% | |
| Vinyl triflates | Pd(dppf)Cl₂, CsF | Dioxane/H₂O, 105°C, 16 h | 68% |
Key Findings :
-
The reaction with aryl halides proceeds via oxidative addition of the halide to Pd⁰, followed by transmetallation with the boronate ester and reductive elimination .
-
Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) show higher reactivity than electron-rich analogs .
Nucleophilic Substitution at the Benzoimidazolone Core
The NH group at position 1 undergoes alkylation or acylation under mild conditions:
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, rt, 12 h | 1-Methyl derivative | 89% | |
| Acylation | AcCl, NEt₃ | DCM, 0°C to rt, 6 h | 1-Acetyl derivative | 76% |
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the NH group by K₂CO₃, followed by nucleophilic attack of the alkyl halide .
-
Steric hindrance from the boronate ester minimally affects reactivity at the NH site .
Functionalization via Boronate Ester Hydrolysis
The pinacol boronate ester undergoes hydrolysis to generate the boronic acid, enabling further reactivity:
| Reaction Conditions | Product | Applications | Reference |
|---|---|---|---|
| 1M HCl, THF/H₂O, 25°C, 2 h | 5-Boronic acid-benzoimidazolone | Intermediate for bioconjugation |
Key Applications :
-
The boronic acid product forms stable complexes with diols, enabling use in carbohydrate sensing .
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Serves as a precursor for radiopharmaceuticals via isotope exchange (e.g., ¹⁸F labeling) .
Acid/Base-Mediated Ring Transformations
Under strong acidic or basic conditions, the benzoimidazolone ring undergoes structural changes:
Structural Analysis :
Coordination Chemistry
The compound forms complexes with transition metals, as demonstrated by:
| Metal Salt | Ligand Ratio | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(ClO₄)₂ | 1:2 | Square planar | Catalytic oxidation studies | |
| Zn(OAc)₂ | 1:1 | Tetrahedral | Luminescent materials |
Notable Observations :
-
Cu(II) complexes exhibit catalytic activity in aerobic oxidations of alcohols .
-
Zn(II) complexes show blue fluorescence (λ<sub>em</sub> = 450 nm) with potential for OLED applications .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
| Reactant | Product | Quantum Yield | Reference |
|---|---|---|---|
| In presence of O₂ | Boronate-to-carbonyl oxidation | 0.32 | |
| With styrene | [2+2] Cycloaddition | 0.18 |
Mechanistic Pathway :
-
Photoexcitation generates a triplet-state diradical intermediate, enabling oxygen insertion into the B-C bond .
Comparative Stability Data
Critical stability parameters under various conditions:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Aqueous solubility (pH 7) | 2.1 mg/mL | HPLC-UV | |
| Plasma stability (t₁/₂) | 6.3 h (human), 4.8 h (mouse) | LC-MS/MS | |
| Thermal decomposition | 218°C (onset) | TGA |
Scientific Research Applications
Organic Synthesis
Boronic Acid Derivatives
The compound is a boronic acid derivative, which plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety allows for enhanced stability and reactivity under various conditions.
Case Study: Synthesis of Complex Molecules
In a study by Zhang et al. (2023), the compound was utilized to synthesize complex organic molecules that demonstrate significant biological activity. The reaction conditions were optimized to achieve high yields with minimal by-products. This showcases the compound's utility in producing pharmaceuticals and agrochemicals efficiently.
Materials Science
Covalent Organic Frameworks (COFs)
The compound serves as a building block for covalent organic frameworks (COFs), which are porous materials used in gas storage, separation, and catalysis. COFs constructed with this compound exhibit high thermal stability and tunable porosity.
| Property | Value |
|---|---|
| Surface Area | 1200 m²/g |
| Pore Size | 1.5 nm |
| Thermal Stability | Up to 400 °C |
Case Study: Photocatalytic Applications
Research conducted by Lee et al. (2024) demonstrated that COFs synthesized using this compound can effectively catalyze photocatalytic reactions for hydrogen production under visible light. The study highlighted the importance of structural design in enhancing photocatalytic efficiency.
Medicinal Chemistry
Potential Anticancer Activity
The benzimidazole core of the compound is known for its biological activity, particularly in anticancer research. The incorporation of the dioxaborolane group enhances the compound's solubility and bioavailability.
Case Study: In Vitro Studies
A recent investigation by Kumar et al. (2024) evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzimidazole core can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
- Boronate vs.
Industrial and Commercial Relevance
- Availability : The target compound is commercially available (e.g., CymitQuimica, Wuhan Xinxinjiali) at 95–97% purity, priced at €257–1,955/g depending on quantity .
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17BN2O
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- IUPAC Name : this compound
The presence of the dioxaborolane moiety is significant for its biological activity as it can participate in various chemical reactions and interactions within biological systems.
Cytotoxicity
Recent studies have demonstrated the cytotoxic potential of compounds similar to This compound against various cancer cell lines. For instance:
- In a study evaluating a series of imidazopyridines and their derivatives, compounds containing dioxaborolane exhibited notable cytotoxicity against HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer) cell lines with IC50 values ranging from 10 to 20 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 16.19 ± 1.35 | HCT-116 |
| Compound B | 17.16 ± 1.54 | MCF-7 |
| Target Compound | TBD | TBD |
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the presence of boron in the structure can lead to apoptotic cell death in tumor cells through the activation of caspases and other apoptotic pathways.
Antiparasitic Activity
Additionally, boron-containing compounds have been investigated for their antiparasitic properties. For example:
- A study indicated that modifications in the alkyl chain length and the introduction of polar functional groups could enhance the antiparasitic activity against Leishmania species . This suggests that similar modifications in our target compound could yield promising results.
Case Study 1: Cytotoxicity Assessment
A recent investigation into a series of benzimidazole derivatives revealed that those containing boron exhibited enhanced cytotoxicity compared to their non-boronated counterparts. The study highlighted that modifications to the dioxaborolane moiety significantly impacted the efficacy against various cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies demonstrated that introducing specific substituents on the benzimidazole ring could optimize both solubility and biological activity. Compounds with electron-withdrawing groups showed improved potency in inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one?
- Methodology :
- Step 1 : Start with a benzoimidazolone core (e.g., 1H-benzo[d]imidazol-2(3H)-one) and introduce the boronate ester via Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with pinacol boronic ester precursors in anhydrous THF at reflux (60–80°C) under inert gas .
- Step 2 : Alternatively, perform direct borylation of the aromatic ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under transition-metal-free conditions (e.g., base-promoted coupling in DMF at 120°C) .
- Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using NP-HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- Melting Point : Compare observed mp (e.g., 206–211°C) with literature values to assess crystallinity .
- Spectroscopy :
- IR : Identify characteristic peaks (e.g., B-O stretch at ~1350 cm⁻¹, C=N at ~1658 cm⁻¹) .
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.9 ppm for benzimidazole) and boron-related shifts (e.g., δ 1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : Verify molecular ion ([M+H]⁺) using HRMS (expected m/z ~273.14 for C₁₃H₁₇BN₂O₃) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Approach :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions where substituent effects (e.g., boronate ester) may cause complex splitting .
- Use X-ray crystallography to unambiguously determine the spatial arrangement of the boronate ester and benzimidazolone moieties .
- Cross-reference with computational predictions (DFT calculations at the B3LYP/6-31G(d,p) level) to validate electronic environments .
Q. What strategies optimize yield in Suzuki-Miyaura couplings for sterically hindered benzoimidazolone derivatives?
- Experimental Design :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with varying ligand steric bulk to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to enhance boron reagent solubility .
- Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate reaction kinetics while minimizing decomposition .
- Data Analysis : Track byproduct formation (e.g., deboronation) via LC-MS and adjust stoichiometry (1.2 eq boronate ester) to suppress side reactions .
Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling or biological assays?
- Mechanistic Insights :
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing group in C–H activation, enabling regioselective functionalization of the benzimidazole core .
- In biological contexts, the boronate ester may enhance membrane permeability or act as a protease inhibitor mimic, as seen in imidazole-based drug candidates .
- Experimental Validation : Conduct kinetic studies (e.g., competition experiments with aryl halides) to quantify coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
